molecular formula C23H27ClN2O3 B11228786 1-(4-chlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]cyclopentanecarboxamide

1-(4-chlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]cyclopentanecarboxamide

Cat. No.: B11228786
M. Wt: 414.9 g/mol
InChI Key: SFLHVZZKBGEPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]cyclopentanecarboxamide is a synthetic amide derivative featuring a cyclopentane core substituted with a 4-chlorophenyl group and a 4-(isobutyrylamino)-3-methoxyphenyl moiety. The compound is synthesized under controlled reaction conditions (e.g., solvent selection, temperature optimization) and monitored via techniques like thin-layer chromatography .

Properties

Molecular Formula

C23H27ClN2O3

Molecular Weight

414.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C23H27ClN2O3/c1-15(2)21(27)26-19-11-10-18(14-20(19)29-3)25-22(28)23(12-4-5-13-23)16-6-8-17(24)9-7-16/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

SFLHVZZKBGEPGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-N-[3-METHOXY-4-(2-METHYLPROPANAMIDO)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the chlorophenyl and methoxyphenyl intermediates, followed by their coupling with the cyclopentane carboxamide group under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and amide-forming reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-N-[3-METHOXY-4-(2-METHYLPROPANAMIDO)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1-(4-CHLOROPHENYL)-N-[3-METHOXY-4-(2-METHYLPROPANAMIDO)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-N-[3-METHOXY-4-(2-METHYLPROPANAMIDO)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Modifications to the aromatic substituents significantly influence biological activity and physicochemical properties. Key examples include:

Compound Name Molecular Formula Key Structural Features Biological Activity References
1-(4-Chlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]cyclopentanecarboxamide C₂₂H₂₄ClN₂O₃ 4-Chlorophenyl, 3-methoxy-4-isobutyrylamino phenyl Potential therapeutic applications (unspecified)
N-(4-Acetylphenyl)-1-phenylcyclopentane-1-carboxamide C₂₁H₂₁NO₂ 4-Acetylphenyl substitution Anticancer, anti-inflammatory
N-(4-Chlorophenyl)-1-(2-methylphenyl)cyclopentanecarboxamide C₁₈H₁₈ClN₂O 2-Methylphenyl substitution Moderate antimicrobial activity
N-(3-Chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide C₁₉H₁₆ClN₂O 3-Chloro-4-cyanophenyl substitution High receptor affinity in neurological studies

Key Observations :

  • Acetyl or cyano substituents (e.g., in ) alter electronic properties, affecting target binding and metabolic stability.
  • Methyl groups (e.g., 2-methylphenyl in ) reduce steric hindrance, possibly enhancing antimicrobial efficacy.

Analogues with Heterocyclic Moieties

Incorporation of heterocycles diversifies pharmacological profiles:

Compound Name Molecular Formula Key Structural Features Biological Activity References
1-(4-Chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide C₂₂H₂₀ClFN₂O₂ Isoxazole ring with 4-fluorophenyl Unspecified, but isoxazole derivatives often target kinases
1-(4-Chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide C₂₂H₂₃ClN₄O Pyridine-pyrazole hybrid Potential CNS activity due to pyridine’s basicity
1-(4-Chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide C₂₂H₂₂ClNO₃S Furan-thiophene substituent Predicted anti-inflammatory activity

Key Observations :

  • Isoxazole and pyridine rings introduce hydrogen-bonding capabilities, critical for enzyme inhibition .
  • Thiophene and furan moieties (e.g., ) may enhance π-π stacking interactions with aromatic residues in target proteins.

Variations in the Amide Side Chain

The amide side chain’s flexibility and substituents modulate pharmacokinetics:

Compound Name Molecular Formula Key Structural Features Biological Activity References
1-(4-Chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)cyclopentanecarboxamide C₂₁H₂₄ClNO₂ Hydroxy-phenylpropyl chain Improved solubility due to hydroxyl group
N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}cyclopentanecarboxamide C₂₈H₂₆Cl₂N₆O Purine-piperidine linkage High yield (86%); potential antiviral activity
1-(4-Chlorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopentane-1-carboxamide C₂₀H₂₆ClNO₄ Hydroxyethoxy-oxolane group Enhanced metabolic stability

Key Observations :

  • Hydrophilic side chains (e.g., hydroxyethoxy in ) improve aqueous solubility, critical for oral bioavailability.
  • Bulky substituents like purine-piperidine () may reduce off-target effects by limiting access to non-specific binding sites.

Mechanistic Insights :

  • Chlorophenyl groups enhance hydrophobic interactions with enzyme active sites .
  • Acetyl groups in may act as electron-withdrawing moieties, stabilizing transition states in enzyme inhibition.

Biological Activity

1-(4-chlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]cyclopentanecarboxamide is a synthetic compound with a complex structure that includes various functional groups. Its unique molecular configuration suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27ClN2O3C_{23}H_{27}ClN_{2}O_{3}, with a molecular weight of approximately 414.9 g/mol. The structure incorporates a cyclopentanecarboxamide backbone, substituted with a 4-chlorophenyl group and an isobutyrylamino group attached to a 3-methoxyphenyl moiety. This structural diversity may influence its biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar functional groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase (AChE) and urease inhibition. Compounds structurally related to it have demonstrated strong inhibitory effects on these enzymes, which are crucial in various physiological processes.

  • Acetylcholinesterase Inhibition: Compounds have shown IC50 values ranging from 1.13 µM to 6.28 µM, indicating potent inhibition compared to standard references .
  • Urease Inhibition: Similar compounds were identified as effective urease inhibitors, suggesting potential applications in treating conditions like urease-related infections.

Anticancer Potential

The anticancer activity of related compounds has been explored through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound may contribute to its efficacy against cancer cells by targeting specific signaling pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds with similar structures:

  • Study on Antibacterial Activity: A series of synthesized derivatives were evaluated for their antibacterial effects against multiple strains. The results indicated that modifications in the side chains significantly influenced the potency against specific bacteria .
  • Enzyme Inhibition Studies: A study focused on the synthesis of piperidine derivatives showed promising results in inhibiting AChE and urease, with several compounds achieving IC50 values lower than those of existing drugs .
  • Anticancer Research: Research involving derivatives of cyclopentanecarboxamide highlighted their ability to induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.